N-(1H-imidazol-4-yl)acetamide
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Overview
Description
N-(1H-imidazol-4-yl)acetamide is a chemical compound that features an imidazole ring substituted with an acetamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
From Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.
Types of Reactions:
Substitution: Imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazoles.
Scientific Research Applications
N-(1H-imidazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
N-acetylhistamine: A related compound with similar structural features but different biological activities.
2-nitroimidazole derivatives: Compounds like N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, used in medical imaging.
Uniqueness: N-(1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group can enhance its solubility and reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
N-(1H-imidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-3-7-5/h2-3H,1H3,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMAGUWGRNGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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